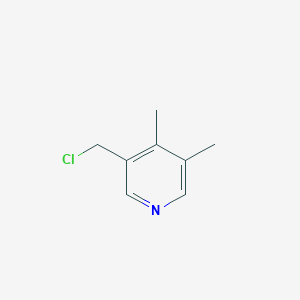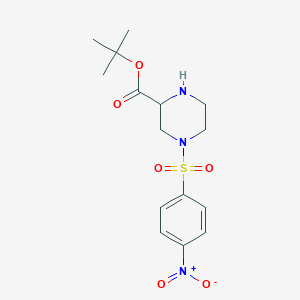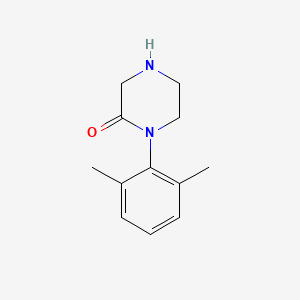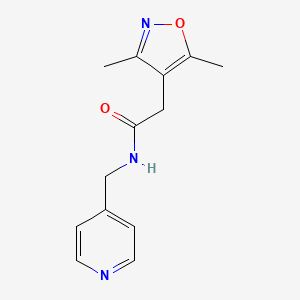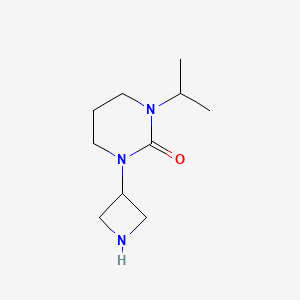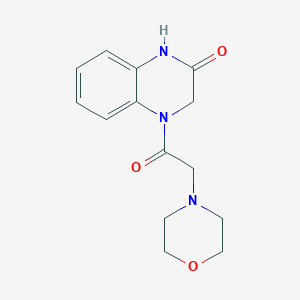
4-(2-morpholinoacetyl)-3,4-dihydroquinoxalin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 4-(2-morpholinoacetyl)-3,4-dihydroquinoxalin-2(1H)-one typically involves the reaction of quinoxaline derivatives with morpholine and acetic anhydride under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, often under reflux conditions, to ensure complete conversion of the starting materials . Industrial production methods may involve scaling up this reaction using continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
4-(2-morpholinoacetyl)-3,4-dihydroquinoxalin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can convert the quinoxaline core to dihydroquinoxaline derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
4-(2-morpholinoacetyl)-3,4-dihydroquinoxalin-2(1H)-one has several scientific research applications:
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the synthesis of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-(2-morpholinoacetyl)-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinoxaline core allows it to bind to these targets, potentially inhibiting their activity and leading to various biological effects. The morpholinoacetyl group enhances the compound’s solubility and bioavailability, making it more effective in biological systems .
Comparación Con Compuestos Similares
Similar compounds to 4-(2-morpholinoacetyl)-3,4-dihydroquinoxalin-2(1H)-one include other quinoxaline derivatives, such as:
2-morpholino-4-anilinoquinoline: Known for its anticancer properties.
2-(2-morpholinoacetyl)hydrazinocarbothioamide: Used in coordination chemistry and complexation studies.
2-(morpholino)phenylboronic acid: Utilized in organic synthesis and as a reagent in various chemical reactions.
The uniqueness of this compound lies in its specific combination of the quinoxaline core and the morpholinoacetyl group, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C14H17N3O3 |
|---|---|
Peso molecular |
275.30 g/mol |
Nombre IUPAC |
4-(2-morpholin-4-ylacetyl)-1,3-dihydroquinoxalin-2-one |
InChI |
InChI=1S/C14H17N3O3/c18-13-9-17(12-4-2-1-3-11(12)15-13)14(19)10-16-5-7-20-8-6-16/h1-4H,5-10H2,(H,15,18) |
Clave InChI |
ZSHQRZDRGYJEFH-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1CC(=O)N2CC(=O)NC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


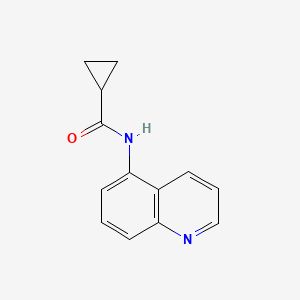
![Methyl 9-aminospiro[5.5]undecane-3-carboxylate](/img/structure/B14867081.png)

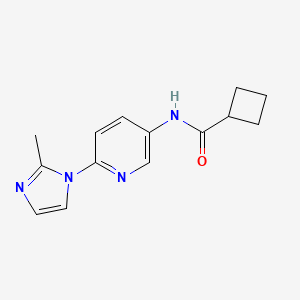
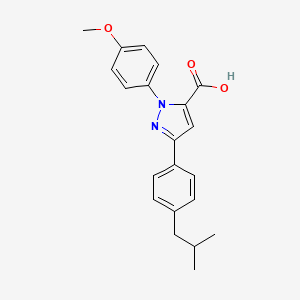
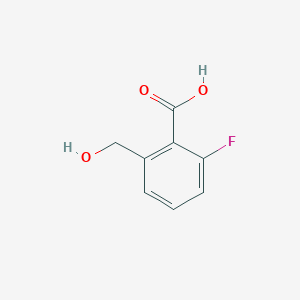
![6'-Fluorospiro[azetidine-3,2'-chroman]-4'-one hydrochloride](/img/structure/B14867098.png)
